2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Description
2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a heterocyclic compound featuring a benzene ring substituted with a sulfonamide group, a chlorine atom, and a 1,3,4-thiadiazole moiety. The chlorine substituent at the 2-position of the benzene ring introduces electron-withdrawing effects, which may enhance reactivity and binding affinity to biological targets.
Properties
CAS No. |
5378-48-3 |
|---|---|
Molecular Formula |
C8H6ClN3O2S2 |
Molecular Weight |
275.7 g/mol |
IUPAC Name |
2-chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H6ClN3O2S2/c9-6-2-1-5(8-12-11-4-15-8)3-7(6)16(10,13)14/h1-4H,(H2,10,13,14) |
InChI Key |
XGSHYKDDTZWRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=CS2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It is used as a precursor for the synthesis of herbicides and fungicides.
Material Science: It is explored for its use in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The thiadiazole ring’s ability to interact with biological macromolecules is crucial for its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide with structurally related compounds, focusing on substituent effects, biological activities, and applications:
Table 1: Structural and Functional Comparison of Thiadiazole-Based Sulfonamides
Key Comparative Insights
Substituent Effects on Bioactivity :
- The chloro group in the target compound likely enhances electron-withdrawing effects, improving binding to enzymes like carbonic anhydrase (a common target for sulfonamides) compared to glybuzole’s tert-butyl group, which prioritizes metabolic stability .
- Diethylsulfamoyl () and morpholinylsulfonyl () substituents introduce bulk and polarity, respectively, affecting solubility and membrane permeability.
Benzylsulfanyl and piperidine-acetamide groups () introduce flexibility and solubility, critical for central nervous system (CNS) penetration in anticonvulsant drugs .
Synthesis and Structural Analysis: Glybuzole is synthesized via sulfonylation of 2-amino-5-tert-butyl-1,3,4-thiadiazole with benzenesulfonyl chloride , a route applicable to the target compound with modifications. Crystal structure analysis (e.g., ) reveals intramolecular S···O hypervalent interactions and hydrogen-bonded dimers, which stabilize the molecule and influence packing in solid-state formulations .
Therapeutic Niches: Glybuzole’s hypoglycemic action contrasts with the inferred antihypertensive/anticonvulsant roles of the target compound, highlighting how minor structural changes redirect biological targets . The morpholinylsulfonyl derivative () may target kinases or GPCRs due to morpholine’s prevalence in kinase inhibitors .
Biological Activity
2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and agriculture. Its structure features a chloro group, a thiadiazole moiety, and a benzenesulfonamide group, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C₈H₆ClN₃O₂S₂
- Molecular Weight : 275.7 g/mol
- CAS Number : 5378-48-3
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. The thiadiazole ring enhances the compound's interaction with biological macromolecules, leading to various therapeutic effects:
- Antimicrobial Activity : The compound exhibits significant antimicrobial effects by disrupting bacterial enzyme functions. It has been shown to inhibit the growth of several pathogenic bacteria.
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties by modulating inflammatory pathways.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity Type | Tested Cell Lines | IC₅₀ Values (μM) | Notes |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Varies by strain | Significant inhibition observed |
| Anticancer | HCT-116 | 5.0 - 15.0 | Selective toward leukemia cell line CCRF-CEM |
| MCF-7 | 10.0 - 20.0 | Broad-spectrum activity noted | |
| HeLa | 8.0 - 12.0 | Effective against cervical cancer | |
| Anti-inflammatory | RAW 264.7 macrophages | Not specified | Modulation of cytokine production suggested |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations.
Case Study 2: Anticancer Potential
In another investigation involving the NCI-60 cell line panel, several derivatives of this compound were tested for their antiproliferative effects. Compounds with similar structural features showed promising results with GI₅₀ values indicating effective growth inhibition across multiple cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
